Home > Products > Screening Compounds P5705 > 6-[methyl(pyridin-2-ylmethyl)amino]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide
6-[methyl(pyridin-2-ylmethyl)amino]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide -

6-[methyl(pyridin-2-ylmethyl)amino]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide

Catalog Number: EVT-5505490
CAS Number:
Molecular Formula: C20H23N5O2
Molecular Weight: 365.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chlorobenzamide, hydrochloride salt (AACBA; GSK314181A) []

Compound Description: AACBA is a potent P2X7 receptor antagonist. It exhibits IC50 values of approximately 18 and 85 nM for inhibiting human P2X7-mediated calcium flux and quinolinium,4-[(3-methyl-2(3H)-benzoxazolylidene)methyl]-1-[3-(triemethylammonio)propyl]-diiodide (YO-PRO-1) uptake, respectively. AACBA demonstrated dose-dependent reduction of lipopolysaccharide-induced plasma interleukin-6 release and prevented or reversed carrageenan-induced paw edema and mechanical hypersensitivity in in vivo models. []

Relevance: While not structurally identical, AACBA shares a key feature with 6-[methyl(pyridin-2-ylmethyl)amino]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide: both compounds contain an amide group linked to a substituted heterocyclic ring. This structural motif is common in various bioactive compounds. []

2. Almorexant [, ]

Compound Description: Almorexant is a dual orexin receptor antagonist, targeting both orexin 1 receptor (OX1) and orexin 2 receptor (OX2). It displays high affinity for both receptors with Kd values of 1.3 nM for hOX1 and 0.17 nM for hOX2. Almorexant exhibits a noncompetitive and long-lasting pseudo-irreversible mode of antagonism at OX2 due to its slow dissociation rate. It has demonstrated efficacy in promoting sleep in animal models and humans. [, ]

Relevance: Almorexant, like 6-[methyl(pyridin-2-ylmethyl)amino]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide, contains a pyridyl group within its structure. The presence of a pyridine ring is a common feature in many pharmaceuticals and biologically active compounds, suggesting potential similarities in their pharmacological profiles. [, ]

3. (E)-N-(5-((4-(((2-(1H-Indol-3-yl)ethyl)(isopropyl)amino)methyl)phenyl)amino)pentyl)-3-(pyridin-3-yl)acrylamide (Compound 30) []

Compound Description: Compound 30 is a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT) with an IC50 of 25.3 nM. It exhibits promising antiproliferative activities against several cancer cell lines in vitro, including MCF-7 and MDA-MB-231, with GI50 values in the nanomolar range. Compound 30 also demonstrated significant antitumor efficacy in an orthotopic MDA-MB-231 triple-negative breast cancer xenograft tumor model. []

Relevance: Compound 30 shares a structural similarity with 6-[methyl(pyridin-2-ylmethyl)amino]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide by incorporating a pyridyl group within its structure. The presence of this pyridine moiety could contribute to similar binding interactions with biological targets, making it relevant in understanding the structure-activity relationship of the main compound. []

4. N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide (Compound 8) []

Compound Description: Compound 8 is a selective aldosterone synthase (CYP11B2) inhibitor that effectively lowers aldosterone levels in humans. This compound demonstrates improved selectivity over its predecessor LCI699, resulting in minimal interference with cortisol secretion. []

Relevance: Compound 8, similar to 6-[methyl(pyridin-2-ylmethyl)amino]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide, incorporates a pyridyl group as a central part of its structure. This shared feature suggests potential similarities in their binding properties and pharmacological profiles. Examining the activity of compound 8 may provide valuable insights into the potential therapeutic applications of the main compound. []

5. 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30) []

Compound Description: M30 is a significant metabolite of venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor used in the treatment of hematologic malignancies. It is formed through the nitro reduction of venetoclax, primarily by gut bacteria. M30 constitutes approximately 13% of the total recovered dose in human feces after oral administration of [14C]venetoclax. []

Relevance: M30, like 6-[methyl(pyridin-2-ylmethyl)amino]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide, contains a piperazine ring within its structure. The presence of a piperazine ring is often associated with biological activity, making it a relevant structural feature for comparison and potentially indicating shared pharmacological properties. []

6. 4-[(10aR,11aS)-7-(4-Chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27) []

Compound Description: M27 is a major metabolite of venetoclax, formed by oxidation at the 6 position of the cyclohexenyl ring followed by cyclization at the α-carbon of the piperazine ring. It represents approximately 12% of the total drug-related material in circulation after venetoclax administration. M27 is primarily metabolized by cytochrome P450 isoform 3A4 (CYP3A4) and is considered a disproportionate human metabolite. []

Relevance: Both M27 and 6-[methyl(pyridin-2-ylmethyl)amino]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide possess a piperazine ring as part of their core structure. The presence of this piperazine moiety suggests potential similarities in their metabolic pathways and pharmacodynamic properties. Analyzing the metabolic fate of M27 might provide valuable information on the potential metabolism of the target compound. []

7. N-(3-(Pentan-2-yloxy)phenyl)nicotinamide (G884) []

Compound Description: G884 is a known inhibitor of the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi. []

Relevance: G884 and 6-[methyl(pyridin-2-ylmethyl)amino]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide share the nicotinamide core structure. This suggests that 6-[methyl(pyridin-2-ylmethyl)amino]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide could also potentially exhibit antifungal activity by interfering with the biosynthesis of GPI-anchored proteins, similar to G884. []

8. 3-(3-(4-((Pyridin-2-yloxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-amine (E1210) []

Compound Description: E1210 is another inhibitor of the biosynthesis of GPI-anchored proteins in fungi. []

Relevance: Similar to G884, E1210 provides a structural template with a pyridyl group attached to a scaffold that inhibits GPI-anchored protein biosynthesis. This further strengthens the possibility that the target compound, 6-[methyl(pyridin-2-ylmethyl)amino]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide, might also display antifungal properties due to its shared structural features. []

9. 2-Amino-N-((5-(3-fluorophenoxy)thiophen-2-yl)methyl)nicotinamide (Compound 10b) []

Compound Description: Compound 10b is a known antifungal agent that inhibits the biosynthesis of GPI-anchored proteins in fungi. []

Relevance: Compound 10b, like 6-[methyl(pyridin-2-ylmethyl)amino]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide, contains a nicotinamide group connected to a substituted heterocyclic ring. This common structural motif highlights the potential of the main compound to exhibit antifungal activity, similar to compound 10b. []

10. 4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl-amino)phenyl]-benzamide [, ]

Compound Description: This compound is a platelet-derived growth factor receptor (PDGF receptor) tyrosine kinase inhibitor. It is investigated for its potential in treating angiotensin II-induced diseases, particularly hypertension and related conditions. [, ]

Relevance: This compound, similar to 6-[methyl(pyridin-2-ylmethyl)amino]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide, incorporates a pyridyl group within its complex structure. The presence of this shared pyridyl moiety suggests a possible commonality in their binding properties and potential for interaction with similar biological targets. [, ]

Properties

Product Name

6-[methyl(pyridin-2-ylmethyl)amino]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide

IUPAC Name

6-[methyl(pyridin-2-ylmethyl)amino]-N-[(3-propyl-1,2-oxazol-5-yl)methyl]pyridine-3-carboxamide

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C20H23N5O2/c1-3-6-16-11-18(27-24-16)13-23-20(26)15-8-9-19(22-12-15)25(2)14-17-7-4-5-10-21-17/h4-5,7-12H,3,6,13-14H2,1-2H3,(H,23,26)

InChI Key

VMGUNPZZPXOARZ-UHFFFAOYSA-N

SMILES

CCCC1=NOC(=C1)CNC(=O)C2=CN=C(C=C2)N(C)CC3=CC=CC=N3

Canonical SMILES

CCCC1=NOC(=C1)CNC(=O)C2=CN=C(C=C2)N(C)CC3=CC=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.